molecular formula C11H21NO2 B1413085 Ethyl 2-(piperidin-4-yl)butanoate CAS No. 874365-20-5

Ethyl 2-(piperidin-4-yl)butanoate

Cat. No. B1413085
CAS RN: 874365-20-5
M. Wt: 199.29 g/mol
InChI Key: MQGVKICPGLCEMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2-(piperidin-4-yl)butanoate is C11H21NO2. Its molecular weight is 199.29 g/mol.

Scientific Research Applications

Chemistry and Synthesis

  • Facilitation of Complex Syntheses : Compounds structurally related to Ethyl 2-(piperidin-4-yl)butanoate have been used in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating the utility of related structures in facilitating complex chemical syntheses through one-pot reactions (Latif, Rady, & Döupp, 2003).

  • Copolymerization and Material Properties : Research on related ethylenes and cyanoacrylates, which share functional groups or synthetic routes with Ethyl 2-(piperidin-4-yl)butanoate, has led to the development of novel copolymers. These materials exhibit unique properties such as adjustable crystallinity and thermal degradation patterns, suggesting potential applications in creating new materials with tailored properties (Kharas et al., 2016; Kharas et al., 2016).

Biomedical Applications

  • Drug Design and Pharmacology : Ethyl 2-(piperidin-4-yl)butanoate's structural motif is found in molecules investigated for their pharmacological applications, such as inhibitors of acetylcholinesterase, suggesting potential relevance in the design of therapeutic agents (Sugimoto et al., 1995).

  • Biodegradable Polymers for Biomedical Applications : The synthesis and characterization of biodegradable polymers incorporating structures similar to Ethyl 2-(piperidin-4-yl)butanoate have been explored. These polymers are potential candidates for biomedical applications such as gene delivery, highlighting the relevance of such structures in developing new biomaterials (Martino, Scandola, & Jiang, 2012).

Analytical and Environmental Applications

  • Solvent Analysis and CO2 Capture : Studies involving tertiary amines for CO2 capture and analysis demonstrate the broader context in which Ethyl 2-(piperidin-4-yl)butanoate-related functionalities may be applied, particularly in environmental and analytical chemistry (Liu et al., 2019).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines . This suggests that there is ongoing research in this field, and Ethyl 2-(piperidin-4-yl)butanoate could potentially have future applications in the pharmaceutical industry.

properties

IUPAC Name

ethyl 2-piperidin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)9-5-7-12-8-6-9/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGVKICPGLCEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCNCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidin-4-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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